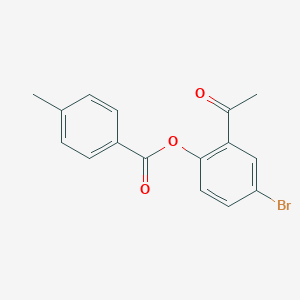

(2-Acetyl-4-bromophenyl) 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a chemical compound with the molecular formula C16H13BrO3 . It has a molecular weight of 333.18 .

Physical and Chemical Properties Analysis

“this compound” is a compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Synthesis and Characterization

(2-Acetyl-4-bromophenyl) 4-methylbenzoate has been synthesized and characterized using various techniques, shedding light on its structure and properties. For instance, Diwaker et al. (2015) synthesized the title compound and characterized it using experimental FTIR, ^1H and ^13C NMR, single crystal XRD, and various theoretical methods. Their study provides detailed insights into the geometrical parameters, vibrational frequencies, and electronic structure of the compound (Diwaker et al., 2015).

Reactions and Derivatives

Research into the reactivity of similar compounds provides insights into possible applications of this compound in chemical synthesis. Clarke, Scrowston, and Sutton (1973) described electrophilic substitution reactions of benzo[b]thiophen derivatives, highlighting the potential for creating diverse derivatives through reactions such as bromination, nitration, and the Claisen rearrangement. These reactions form the basis for synthesizing various compounds, indicating a potential application of this compound in the synthesis of complex organic molecules (Clarke, Scrowston, & Sutton, 1973).

Metabolic Studies

Although not directly related to this compound, studies on the metabolism of related compounds by alveolar macrophages in rabbits have been conducted. For example, Watson D. Reid, Jane M. Glick, and Gopal Krishna (1972) explored the metabolism of foreign compounds by alveolar macrophages, offering insights into how similar compounds might be metabolized in biological systems, which could inform pharmacological and toxicological evaluations (Watson D. Reid, Jane M. Glick, & Gopal Krishna, 1972).

Pharmacological Potential

The synthesis and reactions of compounds structurally related to this compound have been explored for their potential as pharmacological agents. For instance, Abdel-Wahab et al. (2008) investigated thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds for their antihypertensive α-blocking activity, suggesting a possible avenue for the pharmacological application of this compound in developing new therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Safety and Hazards

Properties

IUPAC Name |

(2-acetyl-4-bromophenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIMHIOYMNXTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357350 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88952-08-3 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)